2-(Difluoromethyl)naphthalene-1-carboxylic acid
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Overview
Description
2-(Difluoromethyl)naphthalene-1-carboxylic acid is an organic compound with the molecular formula C12H8F2O2. This compound is characterized by the presence of a difluoromethyl group attached to the naphthalene ring, which is further substituted with a carboxylic acid group. It is a valuable intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of naphthalene with a difluoromethyl halide in the presence of a palladium catalyst . The reaction conditions are generally mild, and the process is known for its functional group tolerance.
Industrial Production Methods: Industrial production of 2-(difluoromethyl)naphthalene-1-carboxylic acid may involve large-scale Suzuki–Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of environmentally benign reagents and catalysts is emphasized to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2-(Difluoromethyl)naphthalene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The difluoromethyl group can be reduced under specific conditions.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products:
Oxidation: Formation of difluoromethyl ketones or aldehydes.
Reduction: Formation of difluoromethyl alcohols.
Substitution: Formation of various substituted naphthalene derivatives.
Scientific Research Applications
2-(Difluoromethyl)naphthalene-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(difluoromethyl)naphthalene-1-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s binding affinity to biological targets .
Comparison with Similar Compounds
- 2-(Trifluoromethyl)naphthalene-1-carboxylic acid
- 2-(Chloromethyl)naphthalene-1-carboxylic acid
- 2-(Bromomethyl)naphthalene-1-carboxylic acid
Comparison: 2-(Difluoromethyl)naphthalene-1-carboxylic acid is unique due to the presence of the difluoromethyl group, which imparts distinct physicochemical properties compared to its analogs. The difluoromethyl group enhances the compound’s metabolic stability and lipophilicity, making it more suitable for certain applications in drug design and materials science .
Properties
Molecular Formula |
C12H8F2O2 |
---|---|
Molecular Weight |
222.19 g/mol |
IUPAC Name |
2-(difluoromethyl)naphthalene-1-carboxylic acid |
InChI |
InChI=1S/C12H8F2O2/c13-11(14)9-6-5-7-3-1-2-4-8(7)10(9)12(15)16/h1-6,11H,(H,15,16) |
InChI Key |
MTAVJMZPUGMVAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C(=O)O)C(F)F |
Origin of Product |
United States |
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